Optimizing Kpc-2-IN-2 concentration for in vitro studies

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Compound of Interest		
Compound Name:	Kpc-2-IN-2	
Cat. No.:	B14888980	Get Quote

Technical Support Center: Kpc-2-IN-2

Welcome to the technical support center for **Kpc-2-IN-2**. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of **Kpc-2-IN-2** for in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this potent KPC-2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Kpc-2-IN-2**?

A1: **Kpc-2-IN-2** is a potent inhibitor of the Klebsiella pneumoniae carbapenemase (KPC-2) enzyme. KPC-2 is a class A serine β -lactamase that confers bacterial resistance to a broad spectrum of β -lactam antibiotics, including penicillins, cephalosporins, and carbapenems.[1][2] [3] The enzyme hydrolyzes the amide bond in the β -lactam ring of these antibiotics, rendering them ineffective.[1][4] **Kpc-2-IN-2** directly binds to the KPC-2 enzyme, blocking its hydrolytic activity and restoring the efficacy of β -lactam antibiotics against KPC-2-producing bacteria.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The optimal concentration of **Kpc-2-IN-2** will depend on the specific assay and cell type used. Based on its high potency ($K_i = 0.038 \mu M$), a good starting point for enzymatic assays is in the low nanomolar to low micromolar range.[5] For cell-based assays, concentrations



ranging from 5 to 50 μ g/mL have been shown to be well-tolerated in HEK-293 cells.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of Kpc-2-IN-2?

A3: For initial solubilization, it is recommended to use a non-aqueous solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution can then be further diluted in the appropriate aqueous buffer or cell culture medium for your experiment. Ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.

Q4: Is Kpc-2-IN-2 cytotoxic?

A4: **Kpc-2-IN-2** has demonstrated good tolerance in human embryonic kidney (HEK-293) cells. At concentrations of 5 and 50 μg/mL, cell viability remained above 80% after 24 hours of incubation.[5] However, it is crucial to perform a cytotoxicity assay with your specific cell line and experimental conditions to establish a non-toxic working concentration range.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for **Kpc-2-IN-2** and its target enzyme, KPC-2.

Table 1: Inhibitory Activity of Kpc-2-IN-2

Parameter	Value	Reference
Target	Klebsiella pneumoniae carbapenemase (KPC-2)	[5]
Ki	0.038 μΜ	[5]

Table 2: In Vitro Cytotoxicity of Kpc-2-IN-2

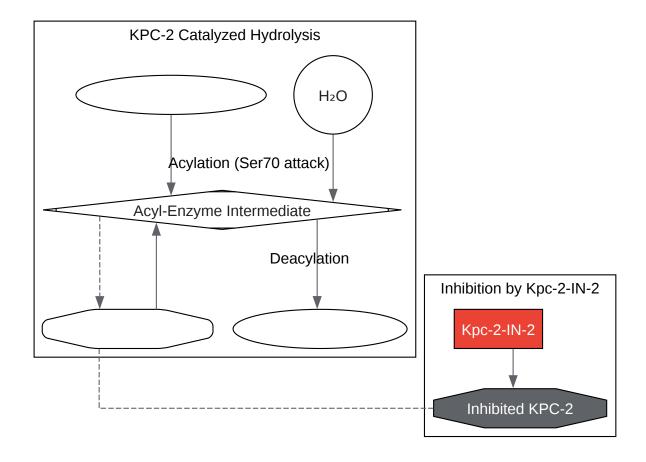


Cell Line	Concentration	Incubation Time	Viability	Reference
HEK-293	5 μg/mL	24 hours	>80%	[5]
HEK-293	50 μg/mL	24 hours	>80%	[5]

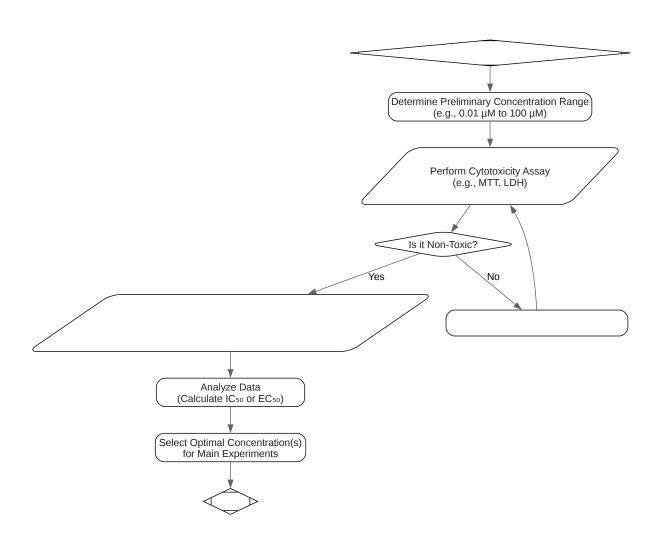
Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of KPC-2 and provide a general workflow for optimizing **Kpc-2-IN-2** concentration.

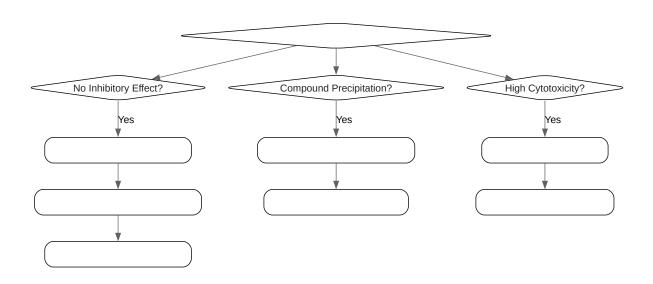












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